N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both benzothiazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide typically involves the coupling of 2-aminobenzothiazole with a suitable thiazole derivative. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the functional groups on the benzothiazole or thiazole rings.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as optical materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also feature the benzothiazole moiety and have been studied for their biological potential.
2-arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both benzothiazole and thiazole rings, which may contribute to its enhanced biological activity and versatility in various applications.
Properties
Molecular Formula |
C12H8ClN3OS2 |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H8ClN3OS2/c1-6-9(15-11(13)18-6)10(17)16-12-14-7-4-2-3-5-8(7)19-12/h2-5H,1H3,(H,14,16,17) |
InChI Key |
ICTFCPLDCQOAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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